4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride 4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1061596-54-0
VCID: VC3379657
InChI: InChI=1S/C11H12ClNO3S/c1-11(2)6-10(14)13-9-4-3-7(5-8(9)11)17(12,15)16/h3-5H,6H2,1-2H3,(H,13,14)
SMILES: CC1(CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)Cl)C
Molecular Formula: C11H12ClNO3S
Molecular Weight: 273.74 g/mol

4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

CAS No.: 1061596-54-0

Cat. No.: VC3379657

Molecular Formula: C11H12ClNO3S

Molecular Weight: 273.74 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride - 1061596-54-0

Specification

CAS No. 1061596-54-0
Molecular Formula C11H12ClNO3S
Molecular Weight 273.74 g/mol
IUPAC Name 4,4-dimethyl-2-oxo-1,3-dihydroquinoline-6-sulfonyl chloride
Standard InChI InChI=1S/C11H12ClNO3S/c1-11(2)6-10(14)13-9-4-3-7(5-8(9)11)17(12,15)16/h3-5H,6H2,1-2H3,(H,13,14)
Standard InChI Key GUURRPCXJZJTBL-UHFFFAOYSA-N
SMILES CC1(CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)Cl)C
Canonical SMILES CC1(CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)Cl)C

Introduction

Structural Identification and Physical Properties

4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a complex organic molecule belonging to the tetrahydroquinoline family. It is characterized by a modified quinoline ring structure with specific functional groups that define its chemical behavior. The compound is primarily used for research purposes and serves as an important intermediate in various synthetic pathways.

Chemical Identity

The compound is uniquely identified through several standardized chemical identifiers as presented in Table 1:

ParameterValue
CAS Number1061596-54-0
IUPAC Name4,4-dimethyl-2-oxo-1,3-dihydroquinoline-6-sulfonyl chloride
Molecular FormulaC₁₁H₁₂ClNO₃S
Molecular Weight273.74 g/mol
Standard InChIInChI=1S/C11H12ClNO3S/c1-11(2)6-10(14)13-9-4-3-7(5-8(9)11)17(12,15)16/h3-5H,6H2,1-2H3,(H,13,14)
Standard InChIKeyGUURRPCXJZJTBL-UHFFFAOYSA-N
PubChem Compound ID53404072

The compound is also known by several synonyms including GS3203 and EN300-719589.

Structural Characteristics

The chemical structure of 4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride features several key structural elements:

  • A partially hydrogenated quinoline core (tetrahydroquinoline)

  • Two methyl groups at the 4-position creating a quaternary carbon center

  • A ketone (oxo) group at the 2-position

  • A sulfonyl chloride group at the 6-position of the aromatic ring

This structural arrangement can be represented by the SMILES notation: CC1(CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)Cl)C.

Chemical Properties and Reactivity

The chemical behavior of 4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is largely determined by its functional groups and their interactions. Understanding these properties is essential for predicting its behavior in various chemical reactions and applications.

Reactive Functional Groups

The compound contains several reactive sites that contribute to its chemical properties:

  • The sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles and can participate in various substitution reactions.

  • The amide functionality (lactam) in the tetrahydroquinoline core can undergo various transformations.

  • The quaternary carbon center with two methyl groups provides steric hindrance that affects reactivity patterns.

The sulfonyl chloride group is particularly significant as it can readily react with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other derivatives.

Structural Comparison with Related Compounds

4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride belongs to a family of related tetrahydroquinoline derivatives that share similar structural features but differ in specific functional group arrangements.

Isomeric and Related Compounds

Several structurally related compounds have been documented, including:

CompoundCAS NumberKey Structural Difference
3,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chlorideNot specifiedDimethyl groups at 3-position instead of 4-position
4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid methyl ester1187933-23-8Carboxylic ester group instead of sulfonyl chloride
1-ethyl-4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride1420794-71-3Additional ethyl group at the N-1 position

The 3,3-dimethyl isomer (as opposed to the 4,4-dimethyl arrangement in our target compound) has a different InChIKey (VUXLVVDLLQRTCD-UHFFFAOYSA-N) and different structural characteristics that would affect its chemical behavior .

Spectroscopic Properties

The predicted collision cross-section data for various adducts of the 3,3-dimethyl isomer provides insight into the potential spectroscopic properties of our target compound. Similar patterns might be expected, with adjustments for the different structural arrangement:

Adductm/zPredicted CCS (Ų)
[M+H]⁺274.03156.9
[M+Na]⁺296.01169.5
[M+NH₄]⁺291.06166.0
[M+K]⁺311.99159.9
[M-H]⁻272.02157.0
[M+Na-2H]⁻294.00162.5
[M]⁺273.02159.6
[M]⁻273.02159.6

Synthetic Pathways and Chemical Transformations

The synthesis of 4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride likely involves several key steps, drawing on established methodologies for tetrahydroquinoline synthesis and sulfonyl chloride formation.

Sulfonylation Chemistry

The sulfonyl chloride functionality could be introduced through various sulfonylation methods. Recent research on C-sulfonylation of related heterocyclic compounds provides insight into potential approaches:

  • Direct introduction of the sulfonyl chloride group using chlorosulfonic acid

  • Conversion of a sulfonic acid to the sulfonyl chloride using reagents like thionyl chloride

  • Application of novel C-sulfonylation methodologies as described for 4-alkylpyridines, potentially adaptable to tetrahydroquinoline systems

The reactivity patterns observed in related sulfonylation reactions suggest that the electron-rich aromatic ring of the tetrahydroquinoline would be susceptible to electrophilic sulfonylation under appropriate conditions.

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